molecular formula C10H16Cl2N2O B3335195 1-(2-Chlorophenyl)piperazine hydrate hydrochloride CAS No. 1082699-15-7

1-(2-Chlorophenyl)piperazine hydrate hydrochloride

Cat. No.: B3335195
CAS No.: 1082699-15-7
M. Wt: 251.15 g/mol
InChI Key: RXPHNGRBTQWKEQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)piperazine hydrate hydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound containing two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)piperazine hydrate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization or precipitation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)piperazine hydrate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: N-oxides of 1-(2-Chlorophenyl)piperazine.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylpiperazine derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)piperazine hydrate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)piperazine hydrate hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chlorophenyl)piperazine hydrate hydrochloride can be compared with other similar compounds, such as:

  • 1-(3-Chlorophenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(2,3-Dichlorophenyl)piperazine

Uniqueness: The unique structural features of this compound, such as the position of the chlorine atom on the phenyl ring, contribute to its distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)piperazine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.ClH.H2O/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPHNGRBTQWKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2Cl.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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